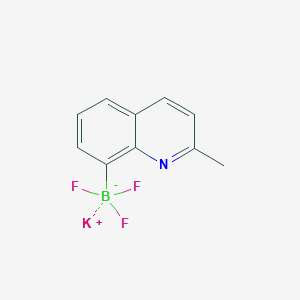
Potassium trifluoro(2-methylquinolin-8-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylquinolin-8-yl)borate is an organoboron compound with the molecular formula C10H8BF3KN. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylquinolin-8-yl)borate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-methylquinoline with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylquinolin-8-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(2-methylquinolin-8-yl)borate has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various studies, including drug development and protein labeling.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylquinolin-8-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Potassium quinoline-8-trifluoroborate: Similar in structure but lacks the methyl group at the 2-position.
Potassium trifluoro(pyrrolidin-1-yl)methylborate: Contains a pyrrolidine ring instead of the quinoline ring.
Uniqueness
Potassium trifluoro(2-methylquinolin-8-yl)borate is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methyl group at the 2-position of the quinoline ring enhances its reactivity in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C10H8BF3KN |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylquinolin-8-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14;/h2-6H,1H3;/q-1;+1 |
InChI Key |
ORBDDYUKCMRHCZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC(=N2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


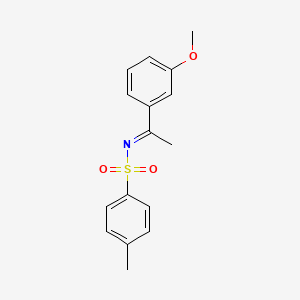
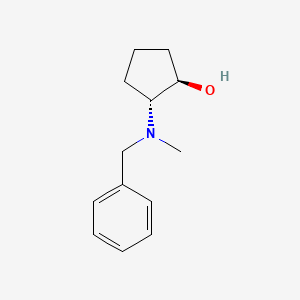
![6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355180.png)

![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13355187.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
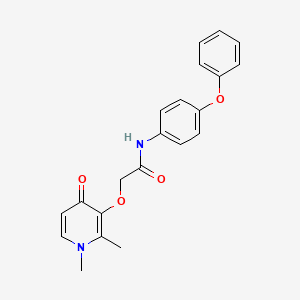


![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)

![6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355236.png)
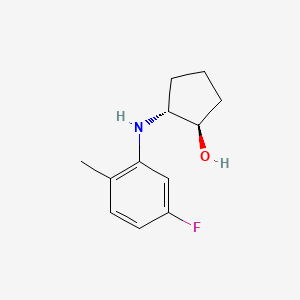
![Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-](/img/structure/B13355253.png)
